(S)-(-)-propafenone hydrochloride
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Overview
Description
Naftifine hydrochloride is an allylamine antifungal drug primarily used for the topical treatment of fungal infections such as tinea pedis, tinea cruris, and tinea corporis . It was first developed at the Sandoz Research Institute in Vienna, Austria, and is known for its triple action: antifungal, antibacterial, and anti-inflammatory .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naftifine hydrochloride can be synthesized using various methods. One method involves using N-methyl-1-naphthyl methylamine hydrochloride as a raw material, which reacts in the presence of an organic ether solvent, alkali metal carbonate, and a catalyst at a suitable temperature to generate crude naftifine hydrochloride via condensation reaction . Another method starts with 1-naphthoic acid, which reacts with a methylamine water solution in the presence of sulfoxide chloride to prepare N-methyl-1-naphthamide. This intermediate then reacts with formaldehyde and styrene in the presence of a Lewis acid catalyst to form carbonylated naftifine, which is subsequently reduced and acidized to obtain naftifine hydrochloride .
Industrial Production Methods
The industrial production of naftifine hydrochloride typically involves the aforementioned synthetic routes, with optimizations for higher yield and purity. The process includes steps such as recrystallization to achieve high-purity naftifine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Naftifine hydrochloride undergoes various chemical reactions, including:
Oxidation: Naftifine hydrochloride can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Common Reagents and Conditions
Common reagents used in the synthesis of naftifine hydrochloride include sulfoxide chloride, methylamine, formaldehyde, styrene, hydrazine hydrate, and potassium hydroxide . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.
Major Products Formed
The major product formed from these reactions is naftifine hydrochloride itself, with intermediates such as N-methyl-1-naphthamide and carbonylated naftifine being key steps in the synthetic pathway .
Scientific Research Applications
Naftifine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying allylamine antifungal agents and their synthetic pathways.
Biology: Naftifine hydrochloride is used to investigate the mechanisms of antifungal activity and the inhibition of fungal growth.
Mechanism of Action
Naftifine hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to a depletion of ergosterol and an accumulation of squalene, disrupting the integrity of the fungal cell membrane and ultimately causing cell death . Additionally, naftifine hydrochloride exhibits antibacterial and anti-inflammatory properties, contributing to its therapeutic efficacy .
Comparison with Similar Compounds
Naftifine hydrochloride belongs to the allylamine class of antifungal agents, similar to compounds such as terbinafine and butenafine . Compared to these compounds, naftifine hydrochloride is unique in its triple action (antifungal, antibacterial, and anti-inflammatory) and its specific inhibition of squalene 2,3-epoxidase . Other similar compounds include:
Terbinafine: Another allylamine antifungal agent with a similar mechanism of action but primarily used for systemic treatment.
Butenafine: A benzylamine antifungal agent with a broader spectrum of activity against dermatophytes and yeasts.
Naftifine hydrochloride’s unique combination of actions and its effectiveness in topical formulations make it a valuable compound in the treatment of fungal infections.
Properties
CAS No. |
107381-36-2 |
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Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m0./s1 |
InChI Key |
XWIHRGFIPXWGEF-FERBBOLQSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Isomeric SMILES |
CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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